Faropenem Impurity Sodium Salt, with the chemical identifier 195716-77-9, is a sodium salt derivative of Faropenem, a β-lactam antibiotic. This compound is primarily recognized for its role as an impurity in the synthesis of Faropenem, which is used in treating various bacterial infections. The presence of impurities, such as Faropenem Impurity Sodium Salt, can significantly affect the efficacy and safety profile of pharmaceutical formulations.
Faropenem Impurity Sodium Salt is typically produced during the synthesis of Faropenem. The process often involves the incomplete reaction or excess of sodium bases, leading to residual sodium salts as impurities. This impurity can arise from various synthetic routes aimed at producing Faropenem Sodium, which itself is a more stable form of the antibiotic .
In terms of classification, Faropenem Impurity Sodium Salt falls under the category of pharmaceutical impurities. It is chemically classified as a sodium salt of a β-lactam compound, specifically related to the broader class of penicillins and cephalosporins due to its structural characteristics.
The synthesis process may include several key steps:
The molecular structure of Faropenem Impurity Sodium Salt is characterized by its β-lactam ring, which is essential for its antibacterial activity. The presence of a sodium ion balances the charge associated with the carboxylate group in the compound.
Faropenem Impurity Sodium Salt can participate in various chemical reactions typical for β-lactams, including hydrolysis and acylation. These reactions are significant in understanding how impurities may affect the stability and activity of pharmaceutical formulations.
While specific data on the mechanism of action for this impurity is limited, it can be inferred that it may compete with active compounds for binding sites or influence pharmacokinetic properties due to its structural similarity to the active drug.
Faropenem Impurity Sodium Salt primarily serves as a reference standard in analytical chemistry for quality control during pharmaceutical manufacturing processes. Its presence in formulations necessitates rigorous testing to ensure compliance with safety standards and regulatory requirements. Additionally, understanding its properties aids in developing better synthesis methods for Faropenem and related compounds .
The defining chemical identifier for Faropenem Impurity Sodium Salt is the IUPAC name: sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate [6] [10]. This systematic name precisely encodes:
The structural formula (C₁₂H₁₄NNaO₅S) features:
Table 1: Molecular Identity Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 195716-77-9 | [2] [6] |
Molecular Formula | C₁₂H₁₄NNaO₅S | [6] [10] |
Molecular Weight | 307.30 g/mol | [6] |
SMILES | CC([C@@H]1[C@H]2N(C1=O)C(=C(S2)[C@H]3CCC O3)C(=O)[O-])O.[Na+] | [6] |
InChIKey | ICSAXRANXQSPQP-RJTYULJWSA-M | [6] |
This impurity is universally identified by CAS 195716-77-9 across regulatory and commercial sources [2] [6] [10]. Pharmacopeial synonyms include:
Though explicit spectral data are proprietary, predicted ¹H and ¹³C NMR profiles are deducible from structure [3] [6]:
Table 2: Predicted Key NMR Assignments
Atom Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | Group |
---|---|---|---|---|
H2 (bicyclic) | 5.6–5.9 | singlet | 140–142 | β-Lactam ring |
H6 | 3.9–4.1 | doublet | 70–72 | Methine (chiral) |
H1' (methyl) | 1.2–1.3 | doublet | 18–20 | Hydroxyethyl group |
H2'' (THF) | 3.8–4.0 | multiplet | 80–82 | Tetrahydrofuran C2 |
C=O (carboxylate) | - | - | 170–172 | Sodium carboxylate |
High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion [M]⁺ at m/z 307.30 (C₁₂H₁₄NNaO₅S) with key fragments [3] [8]:
This impurity is defined as the C3 epimer of Faropenem Sodium Salt, where the tetrahydrofuran-2-yl group adopts the (S)-configuration instead of the (R)-configuration in the API [7] [10]. The molecule contains four chiral centers:
This stereochemical divergence at C3' reduces antibacterial efficacy by disrupting binding to penicillin-binding proteins. The epimer forms during synthesis via incomplete stereocontrol during side-chain coupling or via epimerization under basic conditions [6].
Table 3: Stereochemical Comparison with Faropenem API
Chiral Center | Faropenem Sodium Salt (API) | Faropenem Impurity Sodium Salt | Biological Consequence |
---|---|---|---|
C5 | R | R | Unchanged β-lactam reactivity |
C6 | S | S | Maintained hydroxyethyl orientation |
C1' (hydroxyethyl) | R | R | Preserved H-bonding capability |
C3' (THF) | R | S | Altered target affinity |
While crystallographic studies are limited, sodium salt β-lactam impurities commonly exhibit:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7